2,3,6-Trimethylbenzoic acid
CAS No.: 2535-06-0
Cat. No.: VC0210310
Molecular Formula: C33H48O5
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2535-06-0 |
|---|---|
| Molecular Formula | C33H48O5 |
| IUPAC Name | 2,3,6-trimethylbenzoic acid |
| Standard InChI | InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12) |
| SMILES | CC1=C(C(=C(C=C1)C)C(=O)O)C |
| Appearance | Powder |
Introduction
2,3,6-Trimethylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is characterized by three methyl groups attached to the benzene ring at positions 2, 3, and 6. This structural arrangement contributes to its unique steric and electronic properties, making it a valuable intermediate in various chemical and pharmaceutical applications.
Synthesis Methods
Several methods have been developed for synthesizing 2,3,6-trimethylbenzoic acid. These typically involve multi-step reactions starting from appropriate precursors. The synthesis often involves typical organic chemistry reactions such as hydrolysis and acidification steps to form the desired compound.
Applications
2,3,6-Trimethylbenzoic acid is used as a building block in the production of various chemicals and pharmaceuticals. It may also have potential applications in polymer science and agrochemicals. Preliminary studies suggest interactions with biological targets, which could be relevant for drug design or therapeutic applications.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Intermediate in drug synthesis |
| Polymer Science | Potential use in polymer synthesis |
| Agrochemicals | Possible use in pesticides or insecticides |
Comparison with Similar Compounds
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| 2,3,6-Trimethylbenzoic Acid | Three methyl groups at positions 2, 3, and 6 | Different steric hindrance pattern |
| 2,4,6-Trimethylbenzoic Acid | Three methyl groups at positions 2, 4, and 6 | Different steric hindrance pattern |
| Mesitylenecarboxylic Acid | Similar structure but different functional groups | Varies in reactivity due to position |
Research Findings and Future Directions
Research on 2,3,6-trimethylbenzoic acid is ongoing, with a focus on its interactions with biological targets. Further studies are needed to fully elucidate these interactions and their implications for drug design or therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume